molecular formula C3HCl5F2 B8720226 1,1,1,3,3-Pentachloro-2,2-difluoropropane CAS No. 422-49-1

1,1,1,3,3-Pentachloro-2,2-difluoropropane

Cat. No. B8720226
CAS RN: 422-49-1
M. Wt: 252.3 g/mol
InChI Key: GZLCKAJTSZKIBZ-UHFFFAOYSA-N
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Patent
US05545777

Procedure details

The reaction was conducted and the product was analyzed in the same manner as in Example 1-1 except that 34 g (0.12 mol) of CCl3CF2CCl3 was used. As a result, it was found that the conversion was 84%, and CHCl2CF2CCl3 formed at a selectivity of 46% and CHCl2CF2CHCl2 formed at a selectivity of 44%.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:8](Cl)([Cl:10])[Cl:9])([F:7])[F:6])(Cl)([Cl:3])[Cl:2].C(C(C(Cl)(Cl)Cl)(F)F)(Cl)Cl>>[CH:1]([C:5]([CH:8]([Cl:10])[Cl:9])([F:7])[F:6])([Cl:3])[Cl:2]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)C(F)(F)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)C(F)(F)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(Cl)(Cl)C(F)(F)C(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.